Bis(16)-Huperzine B

Description

Contextualization within the Huperzine Alkaloid Family

Bis(16)-Huperzine B belongs to the huperzine class of Lycopodium alkaloids, a group of natural compounds isolated from club mosses of the Huperzia species. The parent compound, Huperzine B, is a known acetylcholinesterase (AChE) inhibitor, although less potent than its more famous relative, Huperzine A. nih.gov Huperzine B, however, possesses a more favorable therapeutic index, making it an attractive scaffold for the development of new derivatives with enhanced potency and selectivity. nih.gov

This compound is a synthetically derived homodimer, meaning it consists of two Huperzine B molecules linked together. The "Bis(16)" designation indicates that the linkage between the two monomers occurs at the 16-position of the Huperzine B structure. This dimerization strategy has been a key focus of medicinal chemistry efforts to enhance the biological activity of the parent compound.

Rationale for Investigating this compound as a Multitarget Research Compound

The primary rationale for the investigation of this compound lies in the "dual-site" or "multi-target" hypothesis of cholinesterase inhibition for the management of neurodegenerative conditions such as Alzheimer's disease. Acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132), possesses two main binding sites: the catalytic active site (CAS) and the peripheral anionic site (PAS).

This compound and its analogues are designed to simultaneously interact with both the CAS and PAS of AChE. This dual-binding capability is believed to offer several advantages over traditional single-site inhibitors:

Enhanced Potency: By anchoring to two points on the enzyme, dimeric inhibitors can exhibit significantly higher inhibitory potency. Research has shown that certain this compound derivatives are orders of magnitude more potent than the parent Huperzine B molecule in inhibiting AChE. nih.gov

Dual Cholinesterase Inhibition: Beyond AChE, another enzyme, butyrylcholinesterase (BuChE), also plays a role in acetylcholine metabolism, particularly in the later stages of Alzheimer's disease. Many this compound derivatives have demonstrated potent inhibitory activity against both AChE and BuChE, making them dual cholinesterase inhibitors. nih.gov This broader spectrum of activity could provide more comprehensive therapeutic benefits.

Potential for Disease Modification: The peripheral anionic site of AChE is also implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark pathological feature of Alzheimer's disease. While direct evidence for this compound's effect on Aβ aggregation is still emerging, the strategy of targeting the PAS with dimeric compounds holds the potential for disease-modifying effects beyond simple symptomatic relief.

The following interactive table presents the inhibitory activities of a series of 16-substituted bifunctional derivatives of Huperzine B, highlighting their enhanced potency compared to the parent compound.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Ratio (BuChE/AChE) |

| Huperzine B | 19.3 | 214 | 11.1 |

| 9c | 0.0297 | 0.572 | 19.2 |

| 9e | 0.0142 | 0.227 | 16.0 |

| 9f | 0.0168 | 0.153 | 9.16 |

| 9i | 0.0105 | 0.137 | 13.0 |

Data sourced from "Novel 16-substituted bifunctional derivatives of huperzine B: multifunctional cholinesterase inhibitors". nih.gov IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Historical Development and Evolution of Dimeric Cholinesterase Inhibitors Research

The concept of dimeric cholinesterase inhibitors is not new and has evolved over several decades. The initial impetus for this line of research came from the understanding of the structure of AChE, particularly the presence of the dual binding sites.

Early research in the mid-20th century focused on bis-quaternary ammonium (B1175870) compounds . These were among the first synthetic dimeric inhibitors and were instrumental in probing the structure and function of the AChE active site. These molecules, characterized by two positively charged quaternary ammonium groups connected by a flexible linker, were found to be highly potent inhibitors.

The advent of X-ray crystallography provided detailed three-dimensional structures of AChE, which significantly propelled the rational design of dimeric inhibitors. The elucidation of the gorge-like structure of the active site, with the CAS at the bottom and the PAS at the entrance, provided a clear blueprint for designing molecules that could span this distance.

In more recent times, the focus has shifted to creating homodimers and heterodimers of known AChE inhibitors. A notable example is the development of bis-tacrine analogues. Tacrine (B349632) was one of the first drugs approved for the treatment of Alzheimer's disease, and researchers sought to improve its efficacy and reduce its side effects by creating dimeric forms. These studies demonstrated that linking two tacrine molecules could indeed lead to a significant increase in inhibitory potency.

The development of this compound represents a continuation and refinement of this historical trend. By applying the principles of dimerization to the Huperzine B scaffold, researchers have been able to create a new class of highly potent, dual-target cholinesterase inhibitors with potential for further development in the field of neurodegenerative disease therapeutics.

Structure

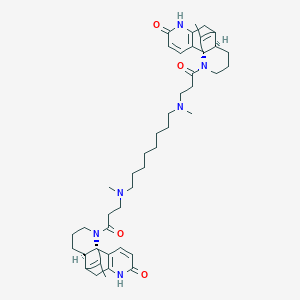

2D Structure

Properties

Molecular Formula |

C48H68N6O4 |

|---|---|

Molecular Weight |

793.1 g/mol |

IUPAC Name |

(1R,10R)-16-methyl-14-[3-[methyl-[8-[methyl-[3-[(1R,10R)-16-methyl-5-oxo-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-14-yl]-3-oxopropyl]amino]octyl]amino]propanoyl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one |

InChI |

InChI=1S/C48H68N6O4/c1-33-27-35-29-41-39(15-17-43(55)49-41)47(31-33)37(35)13-11-23-53(47)45(57)19-25-51(3)21-9-7-5-6-8-10-22-52(4)26-20-46(58)54-24-12-14-38-36-28-34(2)32-48(38,54)40-16-18-44(56)50-42(40)30-36/h15-18,27-28,35-38H,5-14,19-26,29-32H2,1-4H3,(H,49,55)(H,50,56)/t35?,36?,37-,38-,47-,48-/m1/s1 |

InChI Key |

XCDQISLHKSKFLH-AZGNAIHRSA-N |

Isomeric SMILES |

CC1=CC2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4C(=O)CCN(C)CCCCCCCCN(C)CCC(=O)N5CCC[C@H]6[C@@]57CC(=CC6CC8=C7C=CC(=O)N8)C |

Canonical SMILES |

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4C(=O)CCN(C)CCCCCCCCN(C)CCC(=O)N5CCCC6C57CC(=CC6CC8=C7C=CC(=O)N8)C |

Origin of Product |

United States |

Chemical Synthesis and Molecular Structure Research

Synthetic Methodologies for Bis(16)-Huperzine B and its Analogues

The synthesis of this compound and related dimeric structures involves several key strategies, moving from foundational approaches to methods optimized for research purposes.

The initial synthesis of racemic Huperzine B ((±)-HupB) was reported by Bai's group kau.edu.sapsu.edu. Subsequent research built upon this foundation to develop dimeric and bifunctional derivatives. These approaches often involve linking two Huperzine B moieties, typically at the 16-position, through various linker chemistries. The design strategy is often inspired by the concept of dual-site inhibition of AChE, where a single molecule can interact with distinct regions of the enzyme's active site nih.govnih.govnih.gov.

Developing methods for producing these compounds in research quantities requires efficient and reproducible synthetic routes. A notable advancement includes the development of a "new preparative method" for generating 16-substituted derivatives of Huperzine B nih.govchemfaces.comnih.gov. This method initially explored oxidizing the methyl group at the allylic 16-position to an aldehyde, but this was followed by reductive amination with a tethered nitrogen-containing chain, which yielded complex product mixtures. Consequently, more practical and scalable synthetic strategies were devised to obtain these derivatives for further study nih.gov. These refined methods are crucial for providing sufficient material for in-depth pharmacological evaluation and SAR studies.

Design and Development of 16-Substituted Bifunctional Derivatives of Huperzine B

The design of this compound and its bifunctional analogues centers on creating molecules that can engage with multiple binding sites on the target enzyme, thereby increasing affinity and efficacy.

The core of this compound design lies in the linker that covalently connects two Huperzine B units. These linkers are typically alkyl chains or other flexible molecular bridges, often attached to the nitrogen atom at the 16-position of the Huperzine B skeleton psu.edunih.govnih.gov. The length, flexibility, and chemical nature of these linkers are critical parameters that are systematically varied to optimize binding to the dual active sites of AChE. Studies have explored various linker lengths to achieve optimal interaction, with docking studies suggesting that specific tether lengths are required for effective dual-site binding nih.govnih.gov.

While the primary focus is on homodimers (Bis-Huperzine B), the broader field of AChE inhibitor development has explored heterodimeric constructs. These involve linking a Huperzine B moiety (or a related fragment) with another pharmacologically active molecule, such as tacrine (B349632) or donepezil (B133215) fragments nih.govhkust.edu.hkresearchgate.net. Although direct examples of Huperzine B heterodimers with entirely different pharmacophores are less prominent in the retrieved literature compared to Huperzine A derivatives, the underlying principle of creating multi-target agents through dimerization is a significant area of research.

Structure-Activity Relationship (SAR) Studies of Bis-Huperzine B Analogues

Structure-activity relationship studies are fundamental to understanding how chemical modifications influence the biological activity of this compound analogues. These investigations aim to identify key structural features responsible for enhanced potency and selectivity.

Potency Enhancement: Dimeric and bifunctional derivatives of Huperzine B have demonstrated significantly enhanced AChE inhibitory potency compared to the parent compound. Many derivatives showed an increase in potency by two to three orders of magnitude nih.gov. For instance, one potent bis-huperzine B analogue (5g) exhibited a 3900-fold increase in AChE inhibition and a 930-fold greater selectivity for AChE over butyrylcholinesterase (BuChE) compared to Huperzine B nih.govacs.org.

16-Substituted Derivatives: Specifically, 16-substituted bifunctional derivatives have shown remarkable improvements, with compounds like 9c and 9i being 480 to 1360 times more potent AChE inhibitors and 370 to 1560 times more potent BuChE inhibitors than Huperzine B nih.govchemfaces.comnih.gov.

Linker Influence: The length and nature of the linker connecting the two Huperzine B units are critical SAR determinants. Optimization of linker length is crucial for achieving optimal dual-site binding to AChE nih.govnih.gov. Docking studies have indicated that ligands bind to the dual-site of the enzyme at varying levels depending on the linker, suggesting that linker optimization is key to maximizing inhibitory effects nih.gov.

Key Binding Moieties: The pyridone moiety within the Huperzine B structure is recognized as being responsible for key interactions with the active site of AChE, primarily through hydrogen bonding and potentially C-H···π interactions psu.eduacs.org.

Data Tables

The following tables summarize key findings regarding the synthesis and SAR of this compound analogues.

Table 1: Potency of Selected Bis-Huperzine B Analogues

| Compound Designation | Linker Description (if specified) | Relative Potency (AChE Inhibition vs. Huperzine B) | Selectivity (AChE vs. BuChE) | Reference |

| Huperzine B (Parent) | N/A | 1x | Moderate | nih.govchemfaces.comnih.gov |

| 16-substituted derivatives (e.g., 9c, 9i) | Various (details not specified) | 480-1360x | Significantly enhanced | nih.govchemfaces.comnih.gov |

| Bis-Huperzine B analogue (5g) | Various tether lengths explored | 3900x | 930-fold greater | nih.govacs.org |

| Bis-HupB derivatives (12 series) | Various tether lengths explored | 2-3 orders of magnitude enhancement | Not specified | nih.gov |

Note: Potency is often reported as fold-increase relative to the parent Huperzine B, or as IC50 values which are not consistently provided in a directly comparable format across all studies for the parent compound and all analogues.

Table 2: Key SAR Insights for Bis-Huperzine B Analogues

| Structural Feature / Modification | Observed Impact on Activity | Rationale / Mechanism | Reference |

| Dimerization (Bis-HupB) | Enhanced AChE inhibition and selectivity | Dual-site binding to catalytic and peripheral active sites of AChE | nih.govnih.govnih.gov |

| Linker Length/Chemistry | Modulates potency and selectivity | Optimizes simultaneous binding to both active sites; "chelate effect" | nih.govnih.govnih.gov |

| 16-Substitution | Significant increase in potency | Allows for introduction of functionalized linkers targeting enzyme sites | nih.govchemfaces.comnih.gov |

| Pyridone Moiety | Key interaction with catalytic site | Hydrogen bonding and C-H···π interactions with enzyme residues | psu.eduacs.org |

Compound List:

Huperzine B (HupB)

this compound

Bis-Huperzine B analogues

16-substituted derivatives of Huperzine B

Huperzine A (HupA)

Tacrine

Donepezil

Bis(7)-Cognitin

Bis(12)-hupyridone (B12H)

Influence of Linker Length and Rigidity on Biological Activity

The design of dimeric inhibitors often involves exploring various linker strategies to optimize binding to enzyme active sites or other biological targets. For this compound, the "16" likely refers to a specific linker length or composition. Modifying this linker can influence:

Enzyme Active Site Occupancy: A linker of optimal length might allow both Huperzine B-like moieties to engage with different regions of an enzyme's active site, potentially leading to enhanced binding affinity or a different mode of inhibition compared to monomeric counterparts.

Conformational Flexibility: Rigidity versus flexibility of the linker can affect how the molecule adapts to the target's binding pocket. A rigid linker might pre-organize the molecule for optimal binding, while a flexible linker could allow for induced-fit interactions.

Pharmacokinetic Properties: Linker modifications can also influence solubility, metabolic stability, and cell permeability, indirectly affecting biological activity in vivo.

Research in this area would typically involve synthesizing a series of analogs where the linker length or rigidity is systematically varied. Biological activity, often quantified by IC50 values against targets like AChE, would then be measured for each analog.

Illustrative Data Table: Hypothetical Linker Length vs. AChE Inhibition

| Linker Type/Length | Example Structure Component | Relative Potency (IC50) | Notes on Binding |

| Short, Rigid | Ethylene glycol | Moderate | May not span active site effectively |

| Medium, Flexible | Polyethylene glycol (PEG) 4 | High | Optimal span, good interaction |

| Long, Flexible | PEG 8 | Moderate | May lead to suboptimal positioning |

| Long, Rigid | Rigid aromatic linker | Low | Steric hindrance, poor fit |

Note: This table presents hypothetical data for illustrative purposes, reflecting common trends in linker-based SAR studies for enzyme inhibitors.

Stereochemical Considerations and Enantiomeric Purity in Research Synthesis

Chirality is a fundamental aspect of many biologically active molecules, including Huperzine B and its derivatives. Huperzine B itself possesses chiral centers, and its biological activity is stereospecific. Therefore, the synthesis of this compound must carefully consider stereochemistry.

Stereospecific Synthesis: Research synthesis aims to produce the desired stereoisomer(s) with high fidelity. This often involves using enantiomerically pure starting materials or employing stereoselective synthetic methodologies (e.g., asymmetric catalysis, chiral auxiliaries).

Enantiomeric Purity: The presence of undesired enantiomers or diastereomers can significantly impact biological activity, potentially leading to reduced potency, altered selectivity, or even off-target effects. Therefore, ensuring high enantiomeric purity (e.g., >98% ee) is crucial for reliable biological evaluation. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are essential for assessing enantiomeric purity.

Activity of Stereoisomers: Studies would compare the biological activity of different stereoisomers of this compound. Typically, one enantiomer or diastereomer will exhibit significantly higher activity than others, guiding further development towards the most potent form.

The synthesis of this compound would likely involve coupling two units, each derived from stereochemically controlled precursors of Huperzine B or its analogs.

Computational Chemistry and Molecular Modeling in Compound Design

Computational methods are invaluable tools for understanding molecular interactions, predicting binding affinities, and guiding the design of new analogs. For this compound, these techniques can elucidate how its specific dimeric structure interacts with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, here this compound) to another (the receptor, e.g., AChE) when bound to each other to form a stable complex.

Binding Mode Prediction: Docking simulations can predict how this compound fits into the active site of a target enzyme. This includes identifying key amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, or electrostatic forces.

Affinity Estimation: Docking scores, often derived from scoring functions, provide an estimation of the binding affinity. While these are predictions, they can rank different proposed analogs or help identify critical structural features for potent binding.

Structure-Based Design: By analyzing the docked poses, researchers can identify specific parts of this compound that could be modified to improve binding. For instance, if a particular region of the linker or the Huperzine B moieties is not optimally positioned, modifications can be designed to enhance these interactions.

For this compound, docking would likely be performed against the crystal structure of AChE, exploring how the dimeric structure might interact with both the catalytic active site and potentially peripheral anionic sites.

Molecular dynamics (MD) simulations provide a more sophisticated understanding of molecular behavior over time by simulating the physical movements of atoms and molecules.

Conformational Analysis: MD simulations can reveal the dynamic flexibility of this compound itself and how it changes upon binding to a target. This includes exploring the range of conformations the linker can adopt and how the entire molecule fluctuates within the binding pocket.

Stability of Complexes: MD can assess the stability of the ligand-receptor complex over extended periods, providing insights into the robustness of the binding interaction. This can help differentiate between transient and stable binding events.

Interaction Hotspots: By tracking the distances and interactions between this compound and specific amino acid residues of the target, MD simulations can identify key residues crucial for sustained binding and inhibition. This can also reveal water molecules or ions that mediate interactions.

Mechanism of Inhibition: MD simulations may offer clues about the mechanism of inhibition, such as how the molecule blocks substrate access to the catalytic site or induces conformational changes in the enzyme that lead to inactivation.

Simulating this compound bound to AChE would allow researchers to observe the dynamic interplay, the stability of the dimeric interaction, and the precise movements that contribute to its inhibitory effect.

Molecular and Cellular Mechanisms of Action Preclinical Focus

Cholinesterase Targeting and Inhibition Kinetics

Bis(16)-Huperzine B and its analogues have been extensively studied as potent inhibitors of cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132). The unique dimeric structure of these compounds allows for a multifaceted interaction with their enzymatic targets.

This compound derivatives have demonstrated remarkably potent and reversible inhibition of acetylcholinesterase (AChE). nih.gov These compounds are significantly more powerful than their parent compound, Huperzine B. nih.govnih.gov For instance, certain 16-substituted derivatives of Huperzine B, such as compounds 9c, 9e, 9f, and 9i, have been shown to be 480 to 1360 times more potent as AChE inhibitors than Huperzine B itself. nih.govnih.gov Another highly potent analogue, bis-huperzine B (5g), exhibited a staggering 3900-fold increase in AChE inhibition compared to Huperzine B. nih.govresearchgate.net

The inhibitory activity of these compounds is also highly selective for AChE over butyrylcholinesterase (BuChE). The selectivity ratio, calculated as the IC50 for BuChE divided by the IC50 for AChE, indicates a clear preference for AChE. For example, the bis-huperzine B analog (5g) was found to be 930-fold more selective for AChE than for BuChE. nih.govresearchgate.net

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | Selectivity Ratio (BuChE/AChE) |

|---|---|---|---|

| 9c | 0.0297 | 0.572 | 19.2 |

| 9e | 0.0142 | 0.227 | 16.0 |

| 9f | 0.0168 | 0.153 | 9.16 |

| 9i | 0.0105 | 0.137 | 13.0 |

The mechanism of AChE inhibition by this compound involves direct interaction with the enzyme's catalytic active site (CAS). This site, located deep within a gorge of the enzyme, is where the hydrolysis of acetylcholine normally occurs. Molecular docking studies have suggested that one of the Huperzine B moieties of the dimeric compound binds to this catalytic site. researchgate.netnih.gov Key interactions, including hydrophobic and hydrogen bonds, secure the inhibitor in this pocket, effectively blocking the entry of acetylcholine and preventing its breakdown. nih.gov The interaction is primarily with the "anionic" subsite of the active site, involving π-π stacking and van der Waals or C-H···π interactions with aromatic residues such as Trp84 and Phe330. acs.org

A distinguishing feature of this compound is its simultaneous engagement with the peripheral anionic site (PAS) of AChE. The PAS is located at the entrance of the enzyme's gorge and is involved in the initial binding of substrates and allosteric modulation of the enzyme's activity. The second Huperzine B moiety of the dimer is thought to bind to this site. nih.gov This interaction at the PAS can further enhance the inhibitory effect and may also interfere with other pathological processes, such as the AChE-induced aggregation of β-amyloid peptides, which is implicated in Alzheimer's disease.

The high potency and selectivity of this compound are attributed to its dual-binding site mechanism. nih.govnih.govnih.gov By spanning the distance between the CAS and the PAS, the dimeric structure effectively anchors the inhibitor to the enzyme at two critical points. This simultaneous binding is believed to be the reason for the significantly enhanced inhibitory activity compared to the monomeric Huperzine B. nih.govresearchgate.net The design of these bifunctional derivatives is based on the concept of targeting both active sites of AChE. nih.govnih.gov The length and nature of the linker connecting the two Huperzine B units are crucial for optimal interaction with both sites.

While this compound derivatives are highly selective for AChE, they also exhibit inhibitory activity against butyrylcholinesterase (BuChE). The potency of inhibition against BuChE is also significantly greater than that of the parent compound, Huperzine B. nih.gov For instance, the 16-substituted derivatives 9c, 9e, 9f, and 9i were found to be 370 to 1560 times more potent as BuChE inhibitors than Huperzine B. nih.govnih.gov Despite this increased potency against BuChE, the selectivity for AChE is maintained, as evidenced by the selectivity ratios presented in the table above. This indicates a clear preference for the AChE isoform.

Acetylcholinesterase (AChE) Inhibition: Potency, Selectivity, and Reversibility

Neuroprotective Mechanisms of this compound

Beyond their role as cholinesterase inhibitors, this compound derivatives have demonstrated direct neuroprotective effects in preclinical models. These protective mechanisms are a crucial aspect of their potential therapeutic value.

Preliminary pharmacological studies have shown that specific 16-substituted derivatives of Huperzine B, namely compounds 9c and 9i, possess neuroprotective effects against cytotoxicity induced by hydrogen peroxide (H₂O₂) in PC12 cells. nih.govnih.gov Hydrogen peroxide is a potent inducer of oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. The ability of these compounds to protect against H₂O₂-induced insults suggests that they may help to mitigate neuronal damage caused by oxidative stress. nih.govnih.gov While the broader neuroprotective mechanisms of the parent compound, Huperzine A, have been more extensively studied and include protection against glutamate-induced toxicity and apoptosis, the direct evidence for this compound derivatives currently points towards their antioxidant-related protective capabilities. researchgate.netnih.govnih.gov

Impact on Neurodegenerative Disease Pathologies

Beyond general neuroprotective mechanisms, preclinical research has explored how huperzine compounds interact with specific pathological hallmarks of diseases like Alzheimer's.

The accumulation and aggregation of amyloid-beta (Aβ) peptides are central to the pathology of Alzheimer's disease. nih.gov Huperzine A has been found to beneficially modulate the processing of the amyloid precursor protein (APP). nih.govresearchgate.net Studies indicate that it can downregulate the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and presenilin 1, key enzymes in the amyloidogenic pathway that produces Aβ. nih.gov Concurrently, it may enhance the activity of the non-amyloidogenic α-secretase pathway. researchgate.net This dual action leads to a reduction in Aβ production. nih.gov Furthermore, Huperzine A protects neurons from Aβ-induced apoptosis and oxidative injury, mitigating the downstream toxic effects of the peptide. rsc.orgnih.gov These findings suggest that this compound may also interfere with Aβ-related pathology.

Influence on Tau Protein Pathology

No preclinical studies were identified that specifically investigate the effects of this compound on the formation, aggregation, or phosphorylation of tau protein, which are key pathological hallmarks of Alzheimer's disease and other tauopathies. While research exists on other compounds targeting tau pathology, data for this particular derivative is not present in the accessible scientific literature.

Neurotrophic Factor Signaling Enhancement

The potential for this compound to modulate crucial neurotrophic factors, which are vital for neuronal survival and growth, remains uninvestigated in preclinical models.

Regulation of Brain-Derived Neurotrophic Factor (BDNF) Expression

There are no available studies detailing the impact of this compound on the expression or signaling pathways of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a critical protein for neuronal survival, differentiation, and synaptic plasticity.

Impact on Nerve Growth Factor (NGF) Levels and Signaling Pathways

Similarly, the scientific literature lacks any research into the effects of this compound on Nerve Growth Factor (NGF) levels or its associated signaling cascades. NGF plays a fundamental role in the maintenance and survival of certain neurons.

Synaptic Plasticity and Neurogenesis Research

The fundamental processes of synaptic plasticity (the ability of synapses to strengthen or weaken over time) and neurogenesis (the formation of new neurons) have not been explored in the context of this compound in published preclinical research.

Effects on Synaptic Structure and Function in In Vitro Models

No in vitro studies documenting the effects of this compound on synaptic structure, function, or mechanisms like long-term potentiation (LTP) could be found. Such studies are crucial for understanding a compound's potential to modify the neural circuits underlying learning and memory.

Investigation of Neurogenesis in Preclinical Models

There is an absence of preclinical data from in vivo or in vitro models examining whether this compound can stimulate the proliferation, differentiation, or survival of new neurons in key brain regions like the hippocampus.

Preclinical Pharmacological and Biological Investigations

In Vitro Pharmacological Characterization

Cell-Based Assays for Enzyme Inhibition and Receptor Binding

Studies have extensively characterized the in vitro enzyme inhibitory activity of Bis(16)-Huperzine B derivatives. These compounds are designed as multifunctional cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Research indicates that specific 16-substituted derivatives of Huperzine B demonstrate significantly enhanced potency compared to the parent compound. For instance, derivatives such as 9c, 9e, 9f, and 9i have shown to be 480 to 1360 times more potent as AChE inhibitors and 370 to 1560 times more potent as BuChE inhibitors than Huperzine B itself nih.govnih.gov. One derivative, compound 9i, was noted to be particularly potent, exhibiting 1360 times higher AChE inhibition than its parent compound nih.gov. These findings suggest a strong affinity and inhibitory capacity towards cholinesterases.

Table 1: In Vitro Cholinesterase Inhibition Potency Relative to Huperzine B (HupB)

| Derivative | Relative AChE Inhibition Potency (vs. HupB) | Relative BuChE Inhibition Potency (vs. HupB) | Reference |

| 9c | 480x - 1360x | 370x - 1560x | nih.govnih.gov |

| 9e | 480x - 1360x | 370x - 1560x | nih.govnih.gov |

| 9f | 480x - 1360x | 370x - 1560x | nih.govnih.gov |

| 9i | 1360x | N/A | nih.gov |

Note: "N/A" indicates data not explicitly provided for this specific comparison in the cited source.

Cellular Viability and Cytotoxicity Assays in Neuronal and Glial Cell Lines

Preliminary investigations have explored the neuroprotective effects of this compound derivatives against cytotoxic insults. Specifically, derivatives 9c and 9i were evaluated for their ability to protect PC12 cells against hydrogen peroxide (H₂O₂)-induced cytotoxicity nih.govnih.gov. These studies indicated that these derivatives could offer protection against such cellular damage, suggesting a potential role in mitigating oxidative stress-related neuronal injury nih.govnih.gov. Further detailed quantitative data on cellular viability percentages at specific concentrations in neuronal and glial cell lines are not comprehensively detailed in the provided search results, but the protective effect against H₂O₂-induced damage in PC12 cells (a rat pheochromocytoma cell line often used as a model for neuronal cells) highlights their potential in this area nih.govnih.govnoropsikiyatriarsivi.com.

Studies in Primary Neuronal Cultures and Organotypic Slices

While direct studies specifically detailing this compound in primary neuronal cultures or organotypic slices were not found, related compounds and general methodologies for such studies are documented. Organotypic brain slice cultures are recognized as valuable tools for studying brain function in a three-dimensional environment that preserves cytoarchitecture and cell-cell interactions, bridging the gap between in vitro cell cultures and in vivo studies noropsikiyatriarsivi.comnih.gov. These models allow for the investigation of cellular processes, neuronal networks, and synaptic organization, making them suitable for assessing the effects of neuroactive compounds. Related Huperzine A derivatives, such as bis(12)-hupyridone, have been studied in various in vitro models, including those involving neuronal cells and excitotoxicity, demonstrating neuroprotective effects nih.gov. The general methodologies for preparing and culturing organotypic slices are well-established nih.govfrontiersin.org.

In Vivo Efficacy Studies in Animal Models (Excluding Clinical Human Data)

Assessment of Cognitive Function in Rodent Models (e.g., Learning and Memory Paradigms)

Research has investigated the cognitive-enhancing effects of this compound derivatives in animal models, particularly focusing on their ability to counteract chemically induced cognitive impairments.

Scopolamine-Induced Cognitive Impairment Models

Scopolamine is a widely used pharmacological agent to induce cognitive deficits in rodents, mimicking aspects of Alzheimer's disease pathology by blocking muscarinic acetylcholine (B1216132) receptors kosfaj.orgnih.gov. Studies have explored the efficacy of compounds related to this compound in ameliorating scopolamine-induced memory impairments. For instance, a bis-huperzine B derivative, FS-0311, was evaluated for its cognition-enhancing effects in mouse models. Although specific quantitative behavioral data for this compound itself in these models were not explicitly detailed, the broader class of Huperzine derivatives has demonstrated efficacy. For example, Huperzia phlegmaria alkaloid extract, which contains compounds with similar mechanisms of action, was shown to decrease scopolamine-induced cognitive impairment in behavioral tests like the Morris Water Maze and Y-maze researchgate.net. Similarly, Huperzia serrata extract and Huperzine A have been shown to ameliorate scopolamine-induced short-term memory deficits in mice using the Y-maze test caldic.com. These studies collectively suggest that compounds derived from or related to Huperzine B, including this compound, are investigated for their potential to improve cognitive function in models of memory impairment.

Performance in Spatial Learning Tasks (e.g., Morris Water Maze)

Preclinical studies have evaluated the efficacy of bis-huperzine B derivatives in models of cognitive impairment. FS-0311, a derivative of huperzine B, has demonstrated a capacity to antagonize cognitive deficits in rodent models. Specifically, in the context of scopolamine-induced spatial memory impairment in mice, FS-0311 was observed to attenuate the learning and memory deficits. Scopolamine administration typically leads to increased escape latency (time to find the platform) and a higher number of errors in the Morris water maze task. Treatment with FS-0311 was shown to improve performance, reducing both the time taken to locate the platform and the number of incorrect entries into non-target locations, thereby indicating enhanced spatial learning and memory capabilities. researchgate.net

Table 1: Effects of FS-0311 on Scopolamine-Induced Spatial Memory Deficits in the Morris Water Maze Task

| Treatment Group (n=12-16 mice) | Effect on Escape Latency (Time to Find Platform) | Effect on Number of Errors (No-Exit Entries) |

| Control | Baseline | Baseline |

| Scopolamine | Significantly increased | Significantly increased |

| Scopolamine + FS-0311 | Attenuated (reduced compared to scopolamine) | Attenuated (reduced compared to scopolamine) |

Investigation in Preclinical Models of Neurodegenerative Diseases

Research into Huperzine B derivatives has explored their potential in various neurodegenerative disease models, focusing on neuroprotection and symptomatic relief.

Alzheimer's Disease Models (e.g., Amyloid-Beta Infusion, Transgenic Models)

Studies on related compounds have shown promise in Alzheimer's disease (AD) models. Certain 16-substituted bifunctional derivatives of Huperzine B have been characterized as multifunctional cholinesterase inhibitors targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These derivatives have been identified as potentially valuable candidates for AD therapy. nih.govnih.gov Furthermore, compounds like Bis(3)-Cognitin (B3C), a dimer related to Huperzine A, have demonstrated superior anti-AD effects in animal models by preventing cognitive impairments and spatial memory deficits induced by amyloid-beta (Aβ) oligomers or fibrils. B3C also exhibits neuroprotective effects against Aβ cascades. nih.gov

Parkinson's Disease Models

In preclinical models of Parkinson's disease (PD), particularly those utilizing the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), related compounds have shown neuroprotective properties. Bis(3)-Cognitin (B3C) has been reported to ameliorate dopaminergic neuron degeneration in the substantia nigra and improve behavioral impairments in MPTP-induced PD mouse models. It also provides neuroprotection against MPP+-induced injury. nih.gov Additionally, BIS(20)-Huperzine B, a different bis-huperzine derivative, has shown potential neuroprotective effects in Parkinson's disease models. ontosight.ai

Other Neurodegenerative Conditions (e.g., ALS, Ischemia-Reperfusion)

Beyond AD and PD, Huperzine B derivatives have been investigated for their effects in other neurological conditions. FS-0311, a bis-huperzine B derivative, has shown efficacy in models of brain ischemia. It was found to antagonize cognitive deficits induced by transient brain ischemia and demonstrated protective effects on PC12 cells against oxygen-glucose deprivation (OGD) insult, a common experimental model for ischemia. researchgate.netresearchgate.net BIS(20)-Huperzine B has also been noted for its potential neuroprotective effects in models of Amyotrophic Lateral Sclerosis (ALS). ontosight.ai

Pharmacodynamic Studies in Preclinical Species

In Vivo Cholinesterase Inhibition in Brain Regions

The primary mechanism of action for many Huperzine derivatives involves the inhibition of cholinesterase enzymes, particularly AChE, which leads to increased acetylcholine levels in the brain. FS-0311 has been characterized as a potent and selective AChE inhibitor. In vivo pharmacological assays in mice have indicated that FS-0311 achieves maximum AChE inhibition approximately 15 minutes after a single intraperitoneal dose. researchgate.netresearchgate.net

Furthermore, 16-substituted derivatives of Huperzine B have exhibited significantly enhanced cholinesterase inhibitory activity compared to the parent compound. Compounds such as 9c and 9i were found to be 480 to 1360 times more potent as AChE inhibitors and 370 to 1560 times more potent as BuChE inhibitors than Huperzine B in in vitro studies. nih.govnih.gov Huperzine B itself selectively binds to AChE over BuChE. caymanchem.com Dimeric structures like Bis-Hup B have also demonstrated higher inhibitory potential against AChE compared to BuChE. nih.gov Related compounds like Huperzine A have shown dose-dependent increases in extracellular acetylcholine levels in specific brain regions, such as the medial prefrontal cortex and ventral hippocampus, in preclinical studies. amegroups.cn

Compound List:

this compound (as requested, but direct studies not found)

Huperzine B (HupB)

FS-0311 (a bis-huperzine B derivative)

16-substituted Huperzine B derivatives (e.g., 9c, 9i)

Huperzine A (HupA)

Bis(3)-Cognitin (B3C)

Bis-Hup B (dimeric)

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

MPP+ (1-methyl-4-phenylpyridinium)

Scopolamine

Amyloid-beta (Aβ)

Rivastigmine

Neurotransmitter Level Quantification

Specific preclinical studies detailing the quantification of neurotransmitter levels following the administration of this compound were not identified in the reviewed literature. While Huperzine B, as a class, is known to be an acetylcholinesterase (AChE) inhibitor, which indirectly influences acetylcholine levels by preventing its breakdown, direct measurements of other neurotransmitters (e.g., dopamine, serotonin (B10506), norepinephrine) in preclinical models treated with this compound are not available in the searched sources. The primary focus of research on Huperzine B and its derivatives has been on their acetylcholinesterase inhibitory activity.

Preclinical Pharmacokinetic Research Methodologies (Non-Human)

Preclinical pharmacokinetic research methodologies investigate how a compound is absorbed, distributed, metabolized, and excreted in non-human subjects. For this compound, specific data regarding these aspects, particularly its passage across biological barriers and distribution within the body, is limited in the available literature.

Blood-Brain Barrier (BBB) Permeability Studies

Studies specifically assessing the blood-brain barrier (BBB) permeability of this compound were not found. While Huperzine B, in general, is understood to cross the BBB alzdiscovery.orgnih.gov, and Huperzine A is well-established to do so readily mdpi.com, detailed quantitative data or specific experimental methodologies for this compound's BBB penetration in preclinical models are not present in the reviewed literature. Some research has explored "16-substituted bifunctional derivatives of huperzine B" for their potential in Alzheimer's disease therapy, but specific BBB permeability data for these derivatives, or for a compound named "this compound," was not identified.

Brain Distribution Analysis

Information regarding the specific distribution of this compound within different regions of the brain in preclinical studies was not identified. While the general ability of Huperzine compounds to cross the BBB implies some level of brain distribution, detailed analyses, such as regional concentration measurements or mapping of the compound's presence across various brain areas, are not available for this compound in the searched scientific literature.

Advanced Research Methodologies and Analytical Techniques

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental for quantifying the inhibitory potential of Bis(16)-Huperzine B against key enzymes involved in neurological pathways, most notably cholinesterases.

Spectrophotometric methods, prominently the Ellman's assay, are widely utilized to determine the inhibitory potency of compounds like this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.govchemfaces.comnih.govmdpi.comtandfonline.commedchemexpress.com. This assay measures the rate of color development resulting from the enzymatic hydrolysis of a substrate (e.g., acetylthiocholine (B1193921) or butyrylthiocholine) by cholinesterases, producing a chromogenic product that can be quantified spectrophotometrically at a specific wavelength (typically 405 nm or 440 nm) nih.gov. Fluorometric assays, which often employ fluorescent substrates, can also be used to achieve higher sensitivity in measuring enzyme activity and inhibition nih.gov.

Neurochemical and Neurophysiological Measurements

Understanding the impact of this compound on brain function requires methods that can directly assess neurotransmitter dynamics and neuronal activity.

In Vivo Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis is a crucial technique for directly measuring the concentration of neurotransmitters and other small molecules in the extracellular fluid of the brain in awake, behaving animals news-medical.netnih.govucla.edu. This method involves implanting a microdialysis probe, which contains a semi-permeable membrane, into a specific brain region. A perfusate is then infused through the probe, allowing substances from the interstitial fluid to diffuse into the probe based on concentration gradients news-medical.net. The collected dialysate can then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Mass Spectrometry (MS) to quantify neurotransmitter levels, such as acetylcholine (B1216132), dopamine, or serotonin (B10506) news-medical.netnih.gov.

While specific studies detailing the application of in vivo microdialysis directly to this compound were not identified in the reviewed literature, this technique is fundamental for evaluating how compounds that modulate cholinergic systems, like this compound, influence the release and extracellular levels of key neurotransmitters in vivo. Such studies would provide insights into the compound's functional effects on neurotransmission within specific brain circuits.

Electrophysiological Recordings (e.g., Synaptic Potentiation, Neuronal Firing)

Electrophysiological recordings are indispensable for assessing the functional impact of neuroactive compounds on neuronal activity and synaptic plasticity. Techniques such as patch-clamp recording and field potential recordings allow researchers to measure changes in neuronal firing rates, membrane potentials, and synaptic transmission, including phenomena like long-term potentiation (LTP) and long-term depression (LTD) nih.govunibo.itvu.lt. LTP, for instance, is a cellular correlate of learning and memory, and its modulation by AChE inhibitors is of great interest unibo.it.

Although direct electrophysiological studies specifically on this compound were not found in the current literature review, the established role of Huperzine B derivatives in enhancing cholinergic signaling suggests that such compounds could influence neuronal excitability and synaptic efficacy. Electrophysiological experiments would be vital to confirm these effects, by examining how this compound alters spontaneous and evoked neuronal firing patterns, as well as its capacity to modulate synaptic strength at specific neuronal connections.

Structural Biology and Biophysical Characterization

Elucidating the precise molecular interactions and structural features of this compound is critical for understanding its mechanism of action, particularly its binding to target enzymes like AChE.

X-ray Crystallography of Enzyme-Ligand Complexes

X-ray crystallography provides atomic-level detail of protein-ligand interactions. Studies have successfully determined the crystal structures of acetylcholinesterase (AChE) complexed with Huperzine B and its analogues acs.org. For instance, the X-ray structures of Torpedo californica acetylcholinesterase (TcAChE) complexed with (−)-Huperzine B have been resolved to resolutions of 2.35 Å acs.org. These studies reveal that Huperzine B interacts with the "anionic" subsite of the enzyme's active site, primarily through π−π stacking and van der Waals interactions with key amino acid residues such as Trp84 and Phe330 acs.org. The α-pyridone moiety of the molecule is crucial for these interactions, forming hydrogen bonds and potentially C−H···π interactions acs.org.

Such structural data is invaluable for understanding how this compound, with modifications at the 16-position, might bind to AChE. By analyzing these complex structures, researchers can identify specific binding modes, assess the contribution of the modified 16-position to binding affinity and selectivity, and guide the rational design of even more potent and selective inhibitors.

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry for Metabolite Profiling)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental tools for the structural characterization and identification of complex organic molecules like this compound and its potential metabolites.

NMR Spectroscopy: NMR, including ¹H NMR and ¹³C NMR, is routinely used to confirm the structure and purity of synthesized compounds. For example, NMR data has been extensively used to characterize various Huperzia alkaloids and their derivatives, providing detailed information about the chemical environment of protons and carbons within the molecule researchgate.nettandfonline.com. This allows for the confirmation of the specific structural modifications, such as those at the 16-position, in this compound.

Mass Spectrometry (MS): MS techniques, often coupled with chromatographic methods like HPLC or UPLC (Ultra-Performance Liquid Chromatography), are essential for determining the molecular weight and elemental composition of compounds. MS/MS fragmentation patterns can further aid in structural elucidation and the identification of related compounds or metabolites researchgate.netnih.govsemanticscholar.org. While specific studies on the metabolite profiling of this compound using MS were not detailed in the reviewed literature, these techniques are standard for identifying breakdown products or metabolic transformations of such alkaloids in biological systems.

These spectroscopic methods provide the foundational data for confirming the identity and structural integrity of synthesized this compound, and are critical for any subsequent studies involving its metabolic fate.

Future Directions and Unresolved Research Questions

Exploration of Novel Molecular Targets Beyond Cholinesterases

While the primary mechanism of action for Huperzine B derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), a comprehensive understanding of their therapeutic potential requires investigation into other molecular targets. nih.govnih.gov Research on the related compound, Huperzine A, has revealed interactions with multiple targets relevant to neurodegeneration, providing a strong rationale for exploring similar activities in Bis(16)-Huperzine B analogues. nih.govnih.govnih.gov

Future research should focus on:

N-methyl-D-aspartate (NMDA) Receptors: Huperzine A has been shown to act as a non-competitive NMDA receptor antagonist, which may protect against glutamate-induced excitotoxicity, a key pathological process in neurodegenerative diseases. nih.govnih.govresearchgate.net Investigating whether this compound analogues share this property is a critical next step. Elucidating their binding affinity and modulatory effects on different NMDA receptor subunits could reveal a valuable secondary mechanism of neuroprotection.

Amyloid Precursor Protein (APP) Processing: A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides. nih.gov Some compounds can modulate APP processing, favoring the non-amyloidogenic α-secretase pathway over the β-secretase pathway, thereby reducing Aβ production. nih.govnih.govsemanticscholar.org Studies have indicated that Huperzine A can influence this process. nih.govnih.gov Future investigations should determine if this compound analogues can similarly shift APP metabolism towards a non-pathogenic route, potentially offering a disease-modifying effect.

Oxidative Stress and Apoptotic Pathways: Preliminary studies on novel 16-substituted bifunctional Huperzine B derivatives have demonstrated neuroprotective effects against hydrogen peroxide-induced cytotoxicity in cell cultures. nih.govnih.gov This suggests an ability to mitigate oxidative stress. Further research is needed to identify the specific molecular pathways involved, such as the regulation of antioxidant enzymes, modulation of mitochondrial function, and interaction with key proteins in the apoptotic cascade like those in the Bcl-2 family. nih.gov

Development of Next-Generation this compound Analogues with Enhanced Specificity

The strategic design of next-generation analogues is crucial for improving therapeutic profiles. Research has already demonstrated that modifying Huperzine B at the 16-position can yield bifunctional derivatives with dramatically increased potency against both AChE and BuChE. nih.govnih.gov The goal of this research is to create compounds that can interact with both the catalytic active site and the peripheral anionic site of cholinesterases, the latter of which is implicated in the aggregation of Aβ peptides. nih.gov

A new preparative method has been developed to generate these 16-substituted derivatives. nih.gov This process involves the allylic oxidation of the methyl group at the 16-position to create an aldehyde, which can then be used to attach various linker chains connecting to another pharmacologically active moiety. nih.gov This synthetic flexibility allows for the creation of a diverse library of analogues for pharmacological screening.

Studies have identified several promising analogues with significantly enhanced inhibitory activity compared to the parent compound, Huperzine B. nih.govnih.gov

| Compound | Increased Potency vs. Huperzine B (AChE Inhibition) | Increased Potency vs. Huperzine B (BuChE Inhibition) |

|---|---|---|

| Analogue 9c | ~480 to 1360 times | ~370 to 1560 times |

| Analogue 9e | ~480 to 1360 times | ~370 to 1560 times |

| Analogue 9f | ~480 to 1360 times | ~370 to 1560 times |

| Analogue 9i | ~480 to 1360 times | ~370 to 1560 times |

Future work in this area should aim to:

Synthesize analogues with varying linker lengths and chemical properties to optimize dual-site binding and selectivity.

Develop compounds with enhanced specificity for either AChE or BuChE, as the roles of these enzymes may differ depending on the stage of the disease.

Incorporate moieties that specifically target other relevant pathways, such as Aβ aggregation or tau hyperphosphorylation, to create true multi-target-directed ligands.

Advanced Understanding of Long-Term Mechanistic Effects in Complex Preclinical Models

While initial in vitro studies using cell lines like PC12 cells have provided valuable proof-of-concept for the neuroprotective effects of this compound analogues, it is imperative to extend these investigations into more complex, long-term preclinical models. nih.govnih.gov This involves using transgenic animal models that recapitulate key aspects of human neurodegenerative diseases, such as amyloid plaque deposition and tau pathology.

Unresolved research questions include:

Can chronic administration of lead this compound analogues alter the progression of pathology in transgenic mouse models of Alzheimer's disease?

What are the long-term effects of these compounds on neuroinflammation, synaptic plasticity, and neuronal survival in a living organism?

How do these analogues impact cognitive and behavioral outcomes in these animal models over extended treatment periods?

Based on findings from Huperzine A research, specific mechanistic pathways to investigate in these long-term models would include the modulation of apoptosis-related proteins (e.g., Bcl-2, Bax, and cleaved caspase-3) and the preservation of mitochondrial function, as indicated by ATP levels and reduced reactive oxygen species (ROS). nih.gov

Investigation of Potential Synergistic Research Applications with Other Compounds

The multifaceted nature of neurodegenerative diseases suggests that combination therapy may be more effective than monotherapy. The development of potent, multi-target this compound analogues opens the door to investigating synergistic interactions with other therapeutic agents.

Future research should explore combinations with compounds that act on distinct but complementary pathological pathways, such as:

Anti-amyloid agents: Combining a this compound analogue with an immunotherapeutic agent that promotes Aβ clearance could provide a dual benefit of reducing Aβ production and enhancing its removal.

Anti-tau compounds: As tau pathology is another core feature of Alzheimer's disease, pairing a this compound analogue with a tau aggregation inhibitor or a kinase inhibitor that reduces tau hyperphosphorylation could address both major proteinopathies.

Anti-inflammatory drugs: Given the significant role of neuroinflammation in disease progression, studying the synergistic effects with specific anti-inflammatory agents could help to quell the chronic inflammatory state in the brain.

The primary unresolved question is whether such combinations would result in additive or synergistic effects on cognition and pathology in preclinical models, and whether they can be administered without leading to unforeseen negative interactions.

Elucidation of Comprehensive Preclinical Pharmacokinetic and Pharmacodynamic Profiles

For any promising this compound analogue to advance towards clinical consideration, a thorough characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is essential. frontiersin.orgmdpi.com The PK profile describes how the body affects the drug (absorption, distribution, metabolism, and excretion), while the PD profile describes how the drug affects the body (the relationship between drug concentration and effect). nih.govnih.gov

A critical aspect for any CNS-active drug is its ability to cross the blood-brain barrier (BBB). nih.govnih.govmdpi.com Huperzine A is known to effectively penetrate the BBB, a property that is highly desirable for its derivatives. researchgate.net The larger size of this compound analogues makes BBB permeability a key question that must be answered experimentally.

Future research must systematically determine the following preclinical PK/PD parameters for lead candidates.

| Parameter Category | Specific Parameters to Determine | Rationale |

|---|---|---|

| Pharmacokinetics (PK) | Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), Half-life (t1/2), Bioavailability | To understand the absorption, distribution, and elimination profile of the compound. |

| Distribution | Blood-Brain Barrier (BBB) Permeability, Tissue Distribution (especially brain-to-plasma ratio) | To confirm the compound reaches its target in the central nervous system at therapeutic concentrations. |

| Metabolism | Identification of major metabolites, In vitro metabolic stability | To understand how the compound is broken down and whether its metabolites are active or inactive. nih.gov |

| Pharmacodynamics (PD) | In vivo target engagement (e.g., cholinesterase occupancy in the brain), Dose-response relationship for cognitive improvement | To link drug concentration at the target site with the desired therapeutic effect. |

| Protein Binding | Plasma Protein Binding | To determine the fraction of the drug that is unbound and therefore pharmacologically active. frontiersin.org |

Elucidating these profiles will be fundamental for establishing a potential therapeutic window and guiding the design of future clinical trials.

Q & A

Q. What are the primary biochemical mechanisms of Bis(16)-Huperzine B in modulating acetylcholinesterase (AChE) activity?

Methodological Answer: To investigate AChE modulation, use in vitro enzyme inhibition assays (e.g., Ellman’s method) with purified AChE and varying concentrations of this compound. Compare inhibition kinetics (IC₅₀ values) with Huperzine A to assess structural-activity relationships. Include controls for nonspecific binding and validate results via molecular docking simulations (e.g., AutoDock Vina) to identify binding sites .

Q. How does this compound differ pharmacokinetically from Huperzine A in rodent models?

Methodological Answer: Conduct comparative pharmacokinetic studies in rodents using LC-MS/MS to measure plasma and brain concentrations at timed intervals post-administration. Calculate bioavailability (AUC), half-life (t₁/₂), and blood-brain barrier permeability. Ensure dose normalization and control for interspecies metabolic variations .

Q. What standardized assays are recommended for evaluating the neuroprotective effects of this compound in vitro?

Methodological Answer: Use primary neuronal cultures exposed to oxidative stressors (e.g., H₂O₂ or Aβ oligomers). Assess cell viability via MTT assays, measure ROS levels with fluorescent probes (e.g., DCFH-DA), and quantify apoptosis markers (e.g., caspase-3 activity). Include positive controls (e.g., Huperzine A) and validate findings with Western blotting for neuroprotective pathways (e.g., BDNF, Nrf2) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in Alzheimer’s disease models be resolved?

Methodological Answer: Perform meta-analyses of existing preclinical studies, stratifying data by model type (e.g., transgenic vs. induced AD models) and dosing regimens. Use multivariate regression to identify confounding variables (e.g., age, gender, administration route). Replicate conflicting experiments with standardized protocols (e.g., OECD guidelines) and publish negative results to reduce bias .

Q. What experimental designs optimize the assessment of this compound’s synergistic effects with NMDA antagonists?

Methodological Answer: Employ a factorial design with varying doses of this compound and NMDA antagonists (e.g., memantine). Measure synaptic plasticity via electrophysiology (LTP recordings in hippocampal slices) and behavioral outcomes (Morris water maze). Use isobolographic analysis to quantify synergism and validate mechanistic interactions via co-immunoprecipitation of receptor complexes .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in neurodegenerative models?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) data from treated vs. untreated models. Use bioinformatics tools (e.g., STRING, MetaboAnalyst) to identify dysregulated pathways (e.g., mitochondrial function, inflammation). Validate candidate off-targets via CRISPR/Cas9 knockouts and functional assays .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/ED₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For longitudinal behavioral data, employ mixed-effects models to account for individual variability. Report effect sizes (Cohen’s d) and confidence intervals .

Q. How should researchers address batch-to-batch variability in synthesized this compound samples?

Methodological Answer: Characterize each batch via HPLC purity checks, NMR spectroscopy, and mass spectrometry. Include batch ID as a covariate in statistical models. Use reference standards (e.g., USP-grade Huperzine derivatives) and pre-register synthesis protocols to enhance reproducibility .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical rigor in preclinical studies involving this compound?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies: report sample size justifications, randomization methods, and blinding protocols. Obtain ethics committee approval (e.g., IACUC) and disclose conflicts of interest. Share raw data in repositories (e.g., Zenodo) to enable independent verification .

Q. How can researchers enhance the translational relevance of this compound findings?

Methodological Answer: Validate in vitro results across multiple species (e.g., rodents, non-human primates). Use human induced pluripotent stem cell (iPSC)-derived neurons for target validation. Collaborate with clinical researchers to align preclinical endpoints (e.g., cognitive biomarkers) with clinical trial designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.